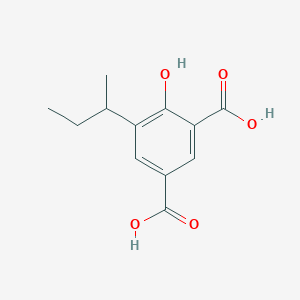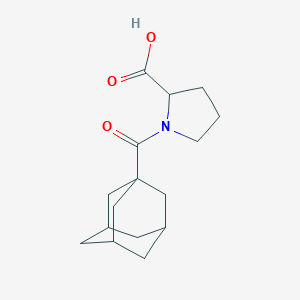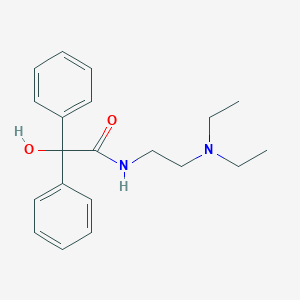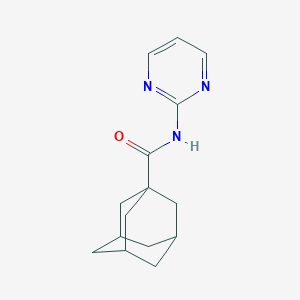
2,4-Dimethyl-3-methylidenepentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-3-methylidenepentane, also known as diisobutylene, is a colorless and flammable liquid that is widely used in various industrial applications. It is a branched hydrocarbon that belongs to the family of alkenes and has the molecular formula C9H16. This compound is produced by the catalytic dehydrogenation of isobutylene, which is a byproduct of the petroleum refining process.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-3-methylidenepentane is not well understood, but it is believed to act as a hydrophobic compound that can penetrate biological membranes and disrupt cellular processes. It has been shown to have an inhibitory effect on the growth of certain microorganisms, and it may also have antitumor properties.
Efectos Bioquímicos Y Fisiológicos
2,4-Dimethyl-3-methylidenepentane has been shown to have a low toxicity profile, and it is not considered to be a significant health hazard. However, exposure to high concentrations of 2,4-Dimethyl-3-methylidenepentanee can cause irritation to the eyes, skin, and respiratory system. In addition, it may cause dizziness, nausea, and headaches. There is limited information available on the biochemical and physiological effects of 2,4-Dimethyl-3-methylidenepentane, and further research is needed to fully understand its potential health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dimethyl-3-methylidenepentane has several advantages for use in lab experiments, including its low toxicity, high purity, and availability. It is also relatively inexpensive compared to other organic solvents. However, 2,4-Dimethyl-3-methylidenepentanee has a low boiling point and can evaporate quickly, which may make it difficult to handle in some experiments. In addition, it may not be suitable for use in experiments that require a polar solvent.
Direcciones Futuras
There are several potential future directions for research on 2,4-Dimethyl-3-methylidenepentane. One area of interest is the development of new catalysts for the synthesis of 2,4-Dimethyl-3-methylidenepentanee that are more efficient and environmentally friendly. Another area of research is the investigation of the antitumor properties of 2,4-Dimethyl-3-methylidenepentanee and its potential use in cancer therapy. In addition, further studies are needed to fully understand the biochemical and physiological effects of 2,4-Dimethyl-3-methylidenepentane and its potential health risks.
Métodos De Síntesis
The synthesis of 2,4-Dimethyl-3-methylidenepentane involves the dehydrogenation of isobutylene using a catalyst such as copper, chromium, or nickel. The reaction takes place at high temperatures and pressures, and the yield of 2,4-Dimethyl-3-methylidenepentanee depends on the reaction conditions and the quality of the catalyst. The process is carried out in a reactor vessel, and the product is separated and purified by distillation.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-3-methylidenepentane is used in various scientific research applications, including organic synthesis, polymerization, and as a solvent for chromatography. It is also used as a fuel additive to improve the octane rating of gasoline. In addition, 2,4-Dimethyl-3-methylidenepentanee is used as a starting material for the synthesis of other chemicals such as isobutylbenzene, isobutylacetate, and isobutyl alcohol.
Propiedades
IUPAC Name |
2,4-dimethyl-3-methylidenepentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-6(2)8(5)7(3)4/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPFTYFAOOKOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60897352 |
Source


|
| Record name | Pentane, 2,4-dimethyl-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-methylidenepentane | |
CAS RN |
111823-35-9 |
Source


|
| Record name | Pentane, 2,4-dimethyl-3-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

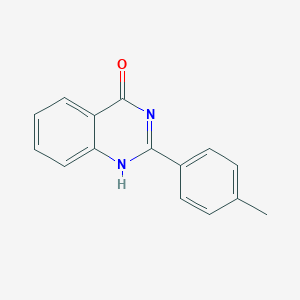
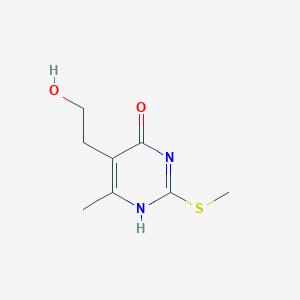
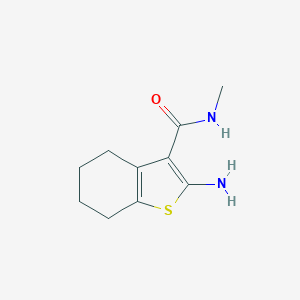
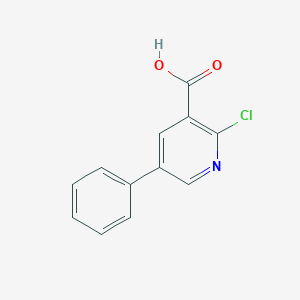
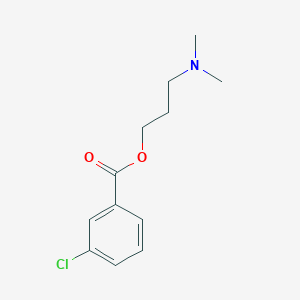
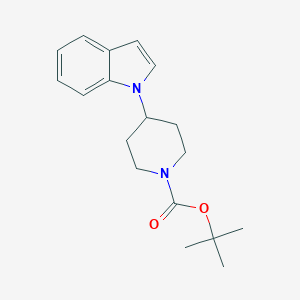
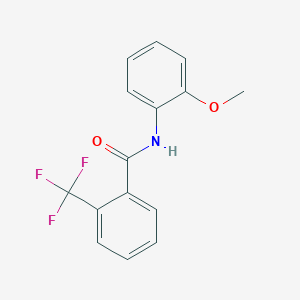
![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)
